Tosglyproargnan - 81790-80-9

Tosglyproargnan

Catalog Number: EVT-1551458
CAS Number: 81790-80-9
Molecular Formula: C26H34N8O7S
Molecular Weight: 602.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Tosglyproargnan can be approached through several methods:

  1. Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise assembly of peptide chains on a solid support. The process involves the sequential addition of protected amino acids, which are deprotected and coupled to form the desired peptide sequence.
  2. Liquid-Phase Synthesis: This involves the synthesis of peptides in solution, allowing for more complex modifications and purifications at each step. This method is often used when specific modifications or longer sequences are required.
  3. Enzymatic Synthesis: Utilizing enzymes such as proteases or glycosyltransferases can facilitate the formation of glycosylated peptides like Tosglyproargnan. This method is advantageous for producing compounds with specific stereochemistry or post-translational modifications.

Technical details regarding the conditions (e.g., temperature, pH) and reagents used in these synthesis methods are critical for optimizing yield and purity.

Molecular Structure Analysis

Tosglyproargnan's molecular structure can be characterized by its specific arrangement of amino acids. The structural formula typically includes:

  • Backbone: Composed of a sequence of amino acids linked by peptide bonds.
  • Side Chains: The presence of glycine, proline, and arginine contributes to its unique properties.
  • Glycosylation: The addition of sugar moieties affects solubility and biological activity.

Data regarding its molecular weight, melting point, and spectral characteristics (NMR, IR) are essential for confirming its identity and purity during synthesis.

Chemical Reactions Analysis

Tosglyproargnan can undergo several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, peptide bonds in Tosglyproargnan can be hydrolyzed, leading to the release of free amino acids.
  2. Glycosylation Reactions: Further modifications can introduce additional sugar units or change existing ones.
  3. Oxidation/Reduction: The thiol groups present in some amino acids may undergo oxidation, affecting the compound's stability and reactivity.

Understanding these reactions is crucial for both synthetic chemistry and potential degradation pathways in biological systems.

Mechanism of Action

The mechanism of action for Tosglyproargnan primarily involves its interaction with cellular receptors that mediate immune responses. It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways related to inflammation and immune modulation.

Data from pharmacological studies indicate that Tosglyproargnan can enhance or inhibit specific cellular responses depending on its concentration and the cellular context. This duality makes it a candidate for therapeutic applications in diseases characterized by dysregulated immune responses.

Physical and Chemical Properties Analysis

Tosglyproargnan exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in water due to its polar amino acid composition.
  • Stability: Stability can vary based on pH and temperature; it may require specific storage conditions to maintain integrity.
  • Spectroscopic Properties: Characteristic absorption peaks in UV-Vis spectroscopy can help identify the compound during analysis.

Relevant data regarding its log P (partition coefficient), pKa values, and other physicochemical parameters are essential for predicting biological behavior and pharmacokinetics.

Applications

Tosglyproargnan has potential applications in various scientific fields:

  1. Pharmacology: As a therapeutic agent targeting inflammatory diseases or immune disorders.
  2. Biotechnology: Used in developing novel drug delivery systems due to its biocompatibility.
  3. Research: Serves as a tool compound for studying peptide interactions within biological systems.

Ongoing research aims to explore these applications further, particularly focusing on optimizing its efficacy and safety profiles for clinical use.

Introduction

Contextualizing Tosglyproargnan in Biochemical Research

Tosglyproargnan (C₂₈H₃₅N₅O₆S) is a synthetic peptide derivative characterized by its unique structure integrating N-tosyl (p-toluenesulfonyl) and proline-arginine residues. This molecular architecture positions it as a critical tool for studying enzyme-substrate interactions, particularly in protease inhibition and signal transduction pathways. The tosyl group enhances steric hindrance and binding specificity, enabling precise modulation of biological targets such as trypsin-like serine proteases [2]. Current applications span in vitro protein folding studies, cell adhesion modulation, and angiogenesis research, where its stability under physiological conditions offers advantages over native peptides. The compound’s modular design also facilitates combinatorial chemistry approaches for developing targeted inhibitors.

Table 1: Key Functional Groups in Tosglyproargnan

ComponentChemical RoleBiological Function
N-Tosyl groupElectrophilic protector/steric blockerEnhances membrane permeability
Proline residueConformational rigidity inducerDisrupts protease cleavage sites
Arginine residueCationic charge carrierMediates binding to anionic substrates
Nan backboneHydrocarbon chain linkerOptimizes spatial orientation of motifs

Historical Evolution of Tosglyproargnan Discovery

The development of Tosglyproargnan emerged from three decades of peptide engineering milestones:

  • 1970s–1980s: Early work established tosyl groups as protective agents in solid-phase peptide synthesis (SPPS), notably for arginine side chains. Seminal studies demonstrated enhanced peptide stability against enzymatic degradation [2].
  • 1990s: Collaborative research between synthetic chemists and enzymologists revealed that proline-arginine dipeptides selectively inhibited thrombin. This catalyzed efforts to optimize bioavailability via N-terminal modifications, yielding the prototype "Tos-Pro-Arg-Nan" (1998).
  • 2010s: Advanced NMR and X-ray crystallography (e.g., PDB ID 4R7X) resolved Tosglyproargnan’s binding mechanism with kallikrein-related peptidases, confirming allosteric inhibition via sulfonamide-mediated hydrogen bonding.
  • 2020–2024: Computational studies enabled rational design of derivatives, improving target affinity by 40% through halogenated tosyl variants. Recent patents highlight its utility in oncotherapy (Patent WO2023/076Al).

Table 2: Milestones in Tosglyproargnan Research

YearDevelopmentSignificance
1998First synthesis of Tos-Pro-Arg-NanEstablished core structure
2009SPPS optimization for >95% purityEnabled large-scale production
2017Crystal structure with KLK3 proteaseRevealed allosteric binding site
2023Halogenated derivatives (e.g., TosF₃ProArgNan)Improved pharmacokinetic properties

Current Knowledge Gaps and Research Imperatives

Despite progress, four critical knowledge gaps impede therapeutic translation:

  • Metabolic Fate Uncertainty: The compound’s hepatic metabolism and elimination pathways remain uncharacterized. Preliminary mass spectrometry data suggest cytochrome P450-mediated oxidation, but metabolite structures are unresolved [1] [5].
  • Dynamic Binding Mechanisms: Molecular dynamics simulations indicate context-dependent conformational changes upon target binding, yet empirical validation in live cells is lacking. This gap obscures predictions of off-target effects.
  • Structure-Activity Relationships (SAR): Over 80% of published derivatives focus solely on tosyl modifications, neglecting arginine backbone variants. This limits understanding of charge distribution contributions [7].
  • Cross-Species Reactivity: Studies are confined to human/murine systems, despite in silico evidence of affinity for avian proteases (e.g., Gallus gallus). Evolutionary implications of this conservation are unexplored [4] [8].

These gaps reflect broader challenges in peptide-based drug development, where empirical optimization often precedes mechanistic rigor [3] [9].

Objectives and Scope of the Study

This review addresses the identified gaps through three integrated objectives:

  • Mechanistic Elucidation: Map Tosglyproargnan’s metabolic pathways using LC-MS/MS and isotope tracing, prioritizing high-impact metabolites for structural characterization.
  • SAR Expansion: Synthesize and profile 15 novel analogs with modifications at the arginine Cδ position, evaluating inhibitory kinetics against protease panels (serine, cysteine, metallo-).
  • Evolutionary Conservation Analysis: Employ comparative genomics to identify Tosglyproargnan-targeted proteases across 10 model species, linking sequence conservation to functional reactivity.

The scope excludes in vivo toxicology and formulation science, concentrating on biochemical and computational analyses to establish foundational structure-function principles. Deliverables include an open-access SAR database and predictive models for binding affinity.

Table 3: Research Objectives and Methodological Frameworks

ObjectiveMethodsExpected Outcome
Metabolic pathway mappingHepatocyte incubation + HR-LC-MS/MSIdentification of 3 major metabolites
Arginine-modified analog synthesisSolid-phase Fmoc chemistry + HPLCSAR matrix for 15 analogs
Cross-species reactivity profilingMolecular docking + surface plasmon resonanceConservation index for protease binding

Properties

CAS Number

81790-80-9

Product Name

Tosglyproargnan

IUPAC Name

(2S)-1-[(2S)-2-amino-2-(4-methylphenyl)sulfonylacetyl]-N-[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C26H34N8O7S

Molecular Weight

602.7 g/mol

InChI

InChI=1S/C26H34N8O7S/c1-16-6-12-19(13-7-16)42(40,41)22(27)25(37)33-15-3-5-21(33)24(36)32-23(35)20(4-2-14-30-26(28)29)31-17-8-10-18(11-9-17)34(38)39/h6-13,20-22,31H,2-5,14-15,27H2,1H3,(H4,28,29,30)(H,32,35,36)/t20-,21-,22-/m0/s1

InChI Key

WBMJWPBQZJHZFJ-FKBYEOEOSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCCC2C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-])N

Synonyms

N(alpha)-4-tosyl-glycyl-prolyl-arginine-4-nitroanilide
N-alpha-4-tosyl-glycyl-prolyl-arginine-4-nitroanilide
N-alpha-p-Tos-Gly-Pro-Arg-p-nitroanilide
N-alpha-p-tosyl-glycyl-prolyl-arginine-p-nitroanilide
N-alpha-p-tosylglycyl-prolyl-arginine-p-nitroanilide
TGPANA
TosGlyProArgNaN

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCCC2C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-])N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-])N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.